molecular formula C15H23NO3Si B1521766 (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol CAS No. 1171920-61-8

(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

Cat. No. B1521766
M. Wt: 293.43 g/mol
InChI Key: FABMDYUQZRCJAN-UHFFFAOYSA-N
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Description

The compound (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol is an organic compound. It is a derivative of pyridine and contains a tert-butyldimethylsilyloxy group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . This compound reacts with alcohols to form tert-butyldimethylsilyl ethers .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the compound can react with various reagents. For instance, it can react with alcohols in the presence of a base to form silyl ethers .

Scientific Research Applications

Hydrogen Bonding in Binary Mixtures

Research on binary mixtures containing pyridine and its derivatives, such as methanol and tert-butanol, highlights the significance of hydrogen bonding in these systems. Enthalpies of solution and dissolution processes provide insights into the interactions between components, useful in understanding the behavior of complex chemical systems including those related to the compound of interest (Marczak, Heintz, & Bucek, 2004).

Enantioselective Carbonyl Allylation

The enantioselective carbonyl allylation of furan methanols demonstrates the utility of specific catalysts in achieving high selectivity and yield for the synthesis of optically enriched products. This method's application in synthesizing complex organic molecules can be relevant for the study and application of the target compound (Bechem, Patman, Hashmi, & Krische, 2010).

Heterocyclisation to Form Substituted Furans

The catalytic heterocyclisation of protected γ-hydroxy-α,β-unsaturated ketones to form substituted furans underlines the potential for synthesizing furan-based structures, which could relate to the structural motifs within the target compound. This process proceeds via in situ deprotection followed by catalytic dehydrative heterocyclisation, presenting a method for constructing furan rings, a key feature in the target molecule (Babcock, Rahman, & Taylor, 2022).

Synthesis and Reactivity of Furan Derivatives

Studies on the synthesis and reactivity of furan derivatives, including the catalytic hydrogenation and functionalization of such structures, provide valuable insights into methodologies that could be applied to modify or synthesize the target compound. These studies explore the conditions and catalysts effective for transforming furan derivatives into functionalized products (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Methanol as a Reactant in Organic Synthesis

The use of methanol in organic synthesis, including its role as a H-transfer agent for the reduction of carbonyl compounds, illustrates the versatility of methanol in facilitating various chemical transformations. This research could provide a foundation for understanding how methanol might interact or be used in reactions involving the target compound (Pasini, Lolli, Albonetti, Cavani, & Mella, 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, given the utility of the tert-butyldimethylsilyloxy group as a protecting group for alcohols .

properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABMDYUQZRCJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674099
Record name [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

CAS RN

1171920-61-8
Record name [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
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(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
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(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
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(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
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